Cyclohexyl 2-hydroperoxypropanoate
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Overview
Description
Cyclohexyl 2-hydroperoxypropanoate is an organic compound with the molecular formula C9H16O3 It is a hydroperoxide derivative, which means it contains a hydroperoxy group (-OOH) attached to a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl 2-hydroperoxypropanoate can be synthesized through the oxidation of cyclohexane derivatives. One common method involves the reaction of cyclohexyl propanoate with hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to avoid the decomposition of the hydroperoxide group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl 2-hydroperoxypropanoate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form cyclohexyl propanoate and other oxidation products.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group, forming cyclohexyl 2-hydroxypropanoate.
Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Cyclohexyl propanoate, cyclohexanol, and cyclohexanone.
Reduction: Cyclohexyl 2-hydroxypropanoate.
Substitution: Depending on the nucleophile, different substituted cyclohexyl propanoates can be formed.
Scientific Research Applications
Cyclohexyl 2-hydroperoxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be employed in studies related to oxidative stress and the role of hydroperoxides in biological systems.
Industry: Used in the production of polymers, resins, and other materials that require controlled oxidation processes
Mechanism of Action
The mechanism of action of cyclohexyl 2-hydroperoxypropanoate involves the formation of free radicals upon decomposition of the hydroperoxy group. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Cyclohexyl hydroperoxide: Similar in structure but lacks the propanoate group.
Cyclohexyl propanoate: Lacks the hydroperoxy group.
Cyclohexyl 2-hydroxypropanoate: Formed by the reduction of cyclohexyl 2-hydroperoxypropanoate
Uniqueness: this compound is unique due to its dual functionality, combining the properties of both hydroperoxides and esters. This makes it a versatile compound with applications in various fields, from organic synthesis to industrial processes .
Properties
CAS No. |
143713-49-9 |
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Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
cyclohexyl 2-hydroperoxypropanoate |
InChI |
InChI=1S/C9H16O4/c1-7(13-11)9(10)12-8-5-3-2-4-6-8/h7-8,11H,2-6H2,1H3 |
InChI Key |
HNRNIBCQBQIYHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1CCCCC1)OO |
Origin of Product |
United States |
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